molecular formula C7H4BrFN2 B8012973 2-Bromo-7-fluoroimidazo[1,2-a]pyridine

2-Bromo-7-fluoroimidazo[1,2-a]pyridine

Cat. No.: B8012973
M. Wt: 215.02 g/mol
InChI Key: BZFOZDOZPROBCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-7-fluoroimidazo[1,2-a]pyridine is a halogenated derivative of the imidazo[1,2-a]pyridine scaffold, a nitrogen-rich bicyclic heterocycle widely studied for its pharmacological and material science applications. The compound features a bromine atom at position 2 and a fluorine atom at position 7 (Figure 1). These substituents modulate electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

2-bromo-7-fluoroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-6-4-11-2-1-5(9)3-7(11)10-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFOZDOZPROBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

DBU-Catalyzed Cyclization in Green Solvents

A metal-free protocol employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in aqueous ethanol (1:1 v/v) at room temperature. This method achieves yields of 72–94% with broad substrate tolerance. Key steps include:

  • Alkylation : The endocyclic nitrogen of 2-aminopyridine attacks phenacyl bromide, forming a pyridinium salt.

  • Intramolecular Cyclization : Base-mediated elimination of HBr generates the imidazo[1,2-a]pyridine core.

Optimization Data :

CatalystSolventTemp (°C)Time (h)Yield (%)
DBUEtOH/H₂O252–685–94
K₂CO₃DMF801270–78

Polar aprotic solvents like DMF enhance reactivity but require higher temperatures, whereas ethanol/water mixtures align with green chemistry principles.

Iodine-Promoted Tandem Bromination-Cyclization

Iodine serves as a dual catalyst and oxidant in a one-pot synthesis. This method avoids isolating hazardous α-bromoketones by generating them in situ from acetophenones and N-bromosuccinimide (NBS).

Procedure :

  • Bromination : Acetophenone reacts with NBS in PEG-400/H₂O to form 2-bromoacetophenone.

  • Condensation : 2-Amino-5-fluoropyridine undergoes cyclization with the in situ-generated α-bromoketone, facilitated by iodine (0.3 equiv) at 40°C.

Advantages :

  • Atom Economy : 73–81%, reducing waste.

  • Scalability : Demonstrated at 25 mmol scale with 93% yield.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, completing cyclization in minutes rather than hours. A representative protocol:

  • Mix 2-amino-5-fluoropyridine and 2-bromoacetophenone in methanol.

  • Add NaHCO₃ and irradate at 100°C for 10–15 minutes.

Performance :

  • Yield : 89–95%.

  • Throughput : 5x faster than conventional heating.

Solvent-Free Mechanochemical Approaches

Grindstone chemistry eliminates solvents, enhancing sustainability. Equimolar reactants are ground with K₂CO₃ using a mortar and pestle, achieving 82–88% yield within 30 minutes.

Key Benefits :

  • Zero Solvent Waste : Ideal for large-scale production.

  • Cost-Effective : Avoids purification steps.

Comparative Analysis of Synthetic Routes

MethodCatalystSolventTemp (°C)TimeYield (%)Eco-Friendliness
DBU CatalysisDBUEtOH/H₂O252–6 h85–94High
Iodine PromotionI₂PEG-400/H₂O404 h78–86Moderate
MicrowaveNoneMeOH10015 m89–95Low
MechanochemicalK₂CO₃Solvent-Free2530 m82–88High

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions at pyridine positions 6 and 8 are minimized using electron-withdrawing groups (e.g., -F) to direct cyclization.

  • Halogen Stability : Bromine substituents may undergo hydrolysis; anhydrous conditions or low temperatures (0–5°C) prevent degradation.

  • Lachrymatory Intermediates : In situ generation of α-bromoketones avoids handling hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-fluoroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Pharmacological Applications

1.1 Cholinesterase Inhibition

Imidazo[1,2-a]pyridines, including derivatives like 2-bromo-7-fluoroimidazo[1,2-a]pyridine, have been identified as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play crucial roles in neurotransmission and are implicated in neurodegenerative diseases such as Alzheimer's disease.

Recent studies synthesized a series of imidazo[1,2-a]pyridine derivatives and evaluated their AChE and BChE inhibitory activities. For instance, one compound demonstrated an IC50 value of 79 µM against AChE and 65 µM against BChE, indicating strong inhibitory effects that could be beneficial for developing treatments for Alzheimer's disease .

Table 1: Cholinesterase Inhibition Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundAChE IC50 (µM)BChE IC50 (µM)
2h79N/A
2jN/A65

1.2 Kinase Inhibition

Another significant application of this compound is its role as a protein kinase inhibitor. Studies have shown that certain derivatives can inhibit kinases involved in various diseases, including cancer. For example, a study reported that several imidazo[1,2-a]pyridine derivatives exhibited micromolar range inhibition against DYRK1A and CLK1 kinases .

Table 2: Kinase Inhibition Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundDYRK1A IC50 (µM)CLK1 IC50 (µM)
4aModestSignificant
4cPotentPotent

Mechanistic Insights

2.1 Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions of imidazo[1,2-a]pyridine derivatives with target enzymes. The studies revealed that these compounds bind effectively to the catalytic sites of AChE and BChE through various interactions including π-π stacking and hydrogen bonding .

Figure 1: Binding Interactions of Imidazo[1,2-a]pyridine with AChE

Binding Interactions

2.2 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. Variations in substituents on the imidazopyridine ring can significantly influence their inhibitory potency against cholinesterases and kinases .

Conclusion and Future Directions

The applications of this compound are extensive, particularly in the development of therapeutic agents targeting neurodegenerative diseases and cancer. Ongoing research focuses on enhancing the efficacy and selectivity of these compounds through further structural modifications and detailed mechanistic studies.

Future directions may include:

  • Expanding the library of imidazo[1,2-a]pyridine derivatives to explore new biological activities.
  • Conducting in vivo studies to validate the therapeutic potential of these compounds.
  • Investigating the pharmacokinetics and toxicity profiles to ensure safety in clinical applications.

This compound represents a promising scaffold for drug development in various therapeutic areas.

Mechanism of Action

The mechanism of action of 2-Bromo-7-fluoroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

Structural Analogs and Positional Isomerism

Key structural analogs differ in halogen type, substituent positions, or additional functional groups:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
2-Bromo-6-fluoroimidazo[1,2-a]pyridine Br (C2), F (C6) C₇H₄BrFN₂ 229.02 Antifungal activity (hypothesized)
8-Bromo-6-fluoroimidazo[1,2-a]pyridine Br (C8), F (C6) C₇H₄BrFN₂ 229.02 Potential kinase inhibition
2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine Br (C2), CF₃ (C6) C₈H₄BrF₃N₂ 265.03 Enhanced lipophilicity
6-Bromoimidazo[1,2-a]pyridin-8-amine Br (C6), NH₂ (C8) C₇H₆BrN₃ 228.05 CDK2 inhibition
3-Bromo-6-chloroimidazo[1,2-a]pyridine Br (C3), Cl (C6) C₇H₄BrClN₂ 245.48 Dual halogen effects on reactivity

Key Observations :

  • Positional Effects : Bromine at C2 (as in the target compound) vs. C8 or C6 alters steric and electronic interactions with biological targets. For example, 6-Bromoimidazo[1,2-a]pyridin-8-amine showed CDK2 inhibition due to the NH₂ group’s hydrogen-bonding capability .
  • Halogen Type: Fluorine’s electronegativity enhances metabolic stability compared to bulkier CF₃ or Cl groups.
Antifungal Activity

Imidazo[1,2-a]pyridines with halogen substituents exhibit antifungal effects by targeting Lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis. For example:

  • Compound 15 (TOSMIC-tethered imidazo[1,2-a]pyridine) showed 49.87% inhibition of Candida albicans at 96 hours, attributed to hydroxyl and aromatic substituents .
  • The bromo-fluoro combination in 2-Bromo-7-fluoroimidazo[1,2-a]pyridine may similarly disrupt fungal membranes, as fluorine enhances electronegativity while bromine provides steric bulk.
Kinase and Enzyme Inhibition
  • 8-Amino-6-bromo-imidazo[1,2-a]pyridine acts as a CDK2 inhibitor via hydrogen bonding with the kinase active site .
  • The absence of an amino group in the target compound suggests divergent targets, possibly favoring antifungal over kinase applications.

Physicochemical Properties

  • Fluorescence : Imidazo[1,2-a]pyridines exhibit fluorescence at ~370 nm. Bromine and fluorine substituents may redshift or quench emission depending on their electron-withdrawing effects .
  • ADME Properties : Halogens like F and Br improve metabolic stability. The trifluoromethyl analog () likely has higher logP than the target compound, affecting bioavailability .

Biological Activity

2-Bromo-7-fluoroimidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, highlighting its synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 2-aminopyridines with halogenated carbonyl compounds under basic conditions. The efficiency and yield of these reactions can vary based on the choice of reagents and conditions used.

Biological Activity Overview

Imidazo[1,2-a]pyridine derivatives have been extensively studied for their biological properties. The following table summarizes key activities reported for this compound and related compounds:

Biological Activity Mechanism/Target IC50/Activity Reference
AntituberculosisInhibition of mycobacterial growthIC50 = 5 µM
AnticancerInhibition of protein kinases (e.g., DYRK1A)IC50 = 10 µM
AntimicrobialBroad-spectrum activity against bacteria and fungiVariable
Anti-inflammatoryModulation of cytokine releaseSignificant reduction in TNF-α levels
Acetylcholinesterase InhibitionTargeting acetylcholinesterase (AChE)IC50 = 79 µM

Antituberculosis Activity

A study evaluating various substituted imidazo[1,2-a]pyridines demonstrated that this compound exhibited significant antituberculosis activity. The compound was found to inhibit the growth of Mycobacterium tuberculosis at low concentrations, suggesting its potential as a lead compound for further development in tuberculosis treatment .

Anticancer Properties

Research has identified that imidazo[1,2-a]pyridine derivatives can act as potent inhibitors of cyclin-dependent kinases (CDKs), particularly DYRK1A and CLK1. The structure-activity relationship studies indicated that modifications at the 6-position significantly influenced inhibitory potency. For instance, the introduction of a bromine atom at position 2 and a fluorine atom at position 7 enhanced the anticancer activity against various cancer cell lines .

Antimicrobial Activity

The antimicrobial efficacy of imidazo[1,2-a]pyridines has been documented in several studies. Compounds within this class have shown activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. The broad-spectrum nature of these compounds makes them suitable candidates for further exploration in treating infectious diseases .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the imidazo[1,2-a]pyridine scaffold can significantly alter biological activity. For example:

  • Substituents at Position 6 : Fluorine and bromine substitutions have been shown to enhance kinase inhibition.
  • Aromatic Side Chains : The presence of bulky aromatic groups can affect binding affinity to target proteins.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.